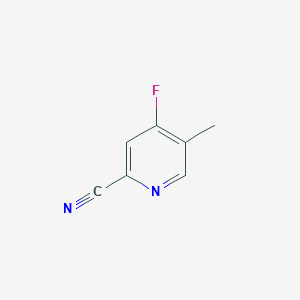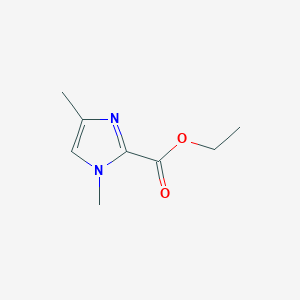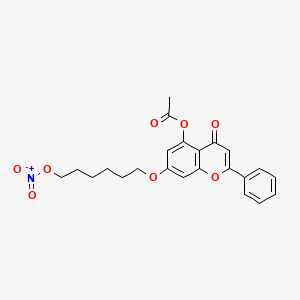
7-(6-(nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-4-one core structure, which is known for its diverse biological activities. The presence of nitrooxy and acetate groups further enhances its chemical reactivity and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-(nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxyacetophenone with benzaldehyde to form the chromen-4-one core. This intermediate is then subjected to alkylation with 6-bromohexanol, followed by nitration to introduce the nitrooxy group. The final step involves acetylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: The nitrooxy group can be reduced to form amino derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Applications De Recherche Scientifique
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(6-(nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate involves its interaction with various molecular targets and pathways. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The chromen-4-one core can interact with enzymes and receptors, leading to its bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3-(nitrooxy)propanoic acid
- N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide
- Nitroglycerin
Uniqueness
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is unique due to its combination of a chromen-4-one core with nitrooxy and acetate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
1227681-49-3 |
|---|---|
Formule moléculaire |
C23H23NO8 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
[7-(6-nitrooxyhexoxy)-4-oxo-2-phenylchromen-5-yl] acetate |
InChI |
InChI=1S/C23H23NO8/c1-16(25)31-21-13-18(29-11-7-2-3-8-12-30-24(27)28)14-22-23(21)19(26)15-20(32-22)17-9-5-4-6-10-17/h4-6,9-10,13-15H,2-3,7-8,11-12H2,1H3 |
Clé InChI |
BSEGYXIGWCEONY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCCCCCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


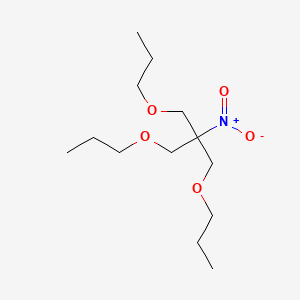

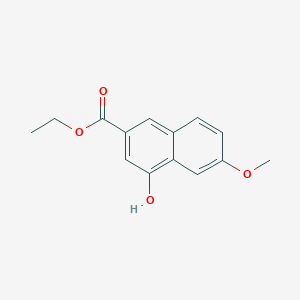
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)



![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
